Venturicidin B

描述

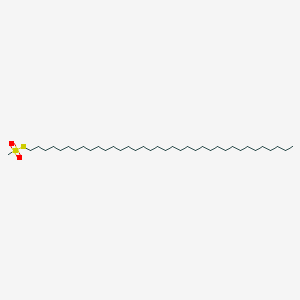

Venturicidin B, also known as Aabomycin A2, is a macrolide antibiotic isolated from Streptomyces sp . It is used as an antifungal agent and is a potent inhibitor of the mitochondrial F0- ATP synthase complex .

Molecular Structure Analysis

Venturicidin B has a molecular weight of 707.00 and its molecular formula is C40H66O10 . The Venturicidin B molecule contains a total of 118 bond(s). There are 52 non-H bond(s), 5 multiple bond(s), 9 rotatable bond(s), 5 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 4 hydroxyl group(s), 3 secondary alcohol(s), and 3 ether(s) (aliphatic) .Chemical Reactions Analysis

Venturicidin B is a potent inhibitor of bacterial and mitochondrial ATP-synthase complexes acting on the F0 membrane sector . It strongly inhibits ATP-driven proton transport and ATP hydrolysis .Physical And Chemical Properties Analysis

Venturicidin B is a white to off-white solid . It is soluble in ethanol, methanol, DMF, and DMSO .科学研究应用

Interaction with Fo·F1-ATPase/ATP Synthase

Venturicidin B interacts with Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes . It blocks the synthesis and hydrolysis of ATP with a significant difference in the affinity . This interaction has been studied in detail in tightly coupled membranes of Paracoccus denitrificans under conditions of membrane potential generation .

Inhibition of ATP Synthesis

Venturicidin B inhibits ATP synthesis . It has been demonstrated that membrane energization did not affect the affinity of Fo·F1-ATPase/synthase for venturicidin . At low inhibitor concentrations, venturicidin strongly inhibited ATP synthesis without decrease in the rate of ATP hydrolysis .

Potentiation of Aminoglycoside Antibiotics

Venturicidin B potentiates the aminoglycoside antibiotic gentamicin against multidrug-resistant clinical isolates of Staphylococcus, Enterococcus, and Pseudomonas aeruginosa . The combination of gentamicin and Venturicidin B was bactericidal and rapidly eradicated methicillin-resistant S. aureus (MRSA) .

Uncoupling of ATP Synthesis from Electron Transport

The molecular mechanism of gentamicin potentiation activity is attributed to uncoupling of ATP synthesis by Venturicidin B from electron transport . This presumably happens by blocking the proton flow through ATP synthase, which results in an elevated concentration of extracellular protons and subsequent anticipated raise in gentamicin uptake .

Disruption of Proton Flux

Venturicidin B disrupts the proton flux . This is characterized by perturbed membrane potential in MRSA . This disruption of the proton flux complements aminoglycoside antibiotics against MDR bacteria .

Antifungal Activity

Venturicidins, including Venturicidin B, are a group of antifungal compounds . The first member of this class was isolated from Streptomyces bacteria in 1961 . They have been used in the treatment of various fungal infections .

安全和危害

Venturicidin B is a toxic antibiotic and a potent fungicide . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOYQVOQUWWSAB-KEXSXYLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Venturicidin B | |

CAS RN |

33538-72-6 | |

| Record name | Venturicidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VENTURICIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What distinguishes Venturicidin B from Venturicidin A?

A1: Both Venturicidin A and B are antifungal compounds isolated from the Streptomyces aureofaciens DUGGAR strain [, , ]. The key difference lies in their sugar moieties. Methanolysis of Venturicidin B yields the methyl glycoside of 2-deoxy-D-rhamnose. In contrast, Venturicidin A produces the corresponding 3-O-carbamate of the same sugar upon methanolysis []. This structural difference suggests potential variations in their antifungal activity and mechanism of action.

Q2: Where can I find more detailed information about the structural characterization of Venturicidin B, such as its molecular formula, weight, and spectroscopic data?

A3: Unfortunately, the provided research abstracts [, , ] do not offer comprehensive structural data for Venturicidin B. To obtain this information, it's recommended to consult the full research articles or other scientific databases.

Q3: Has the impact of structural modifications on the activity of Venturicidin B been investigated?

A4: The provided abstracts [, , ] do not offer any insights into Structure-Activity Relationship (SAR) studies concerning Venturicidin B. Investigating how modifications to its structure influence its activity, potency, and selectivity would be valuable for future research. This could involve synthesizing Venturicidin B analogs and evaluating their antifungal properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。